![molecular formula C16H21NO3 B7582893 (3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is a cyclopentyl ketone derivative that has been synthesized using various methods.
作用机制
The mechanism of action of (3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone is not fully understood. However, studies have suggested that the compound may act as a modulator of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain perception, inflammation, and mood regulation. (3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone has been shown to bind to cannabinoid receptors in the brain and modulate their activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone has various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. It has also been shown to have antitumor effects in vitro and in vivo. Additionally, the compound has been shown to have sedative effects and may be useful in the treatment of anxiety and insomnia.
实验室实验的优点和局限性
One advantage of using (3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone in lab experiments is its potential therapeutic applications. The compound has shown promise in various areas of research, including anti-inflammatory, analgesic, and antitumor research. Additionally, the compound has been shown to have sedative effects and may be useful in the study of the central nervous system.
One limitation of using (3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone in lab experiments is its limited availability. The compound is not widely available and may be difficult to obtain for research purposes. Additionally, the compound's mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several future directions for research involving (3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone. One area of research is the compound's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. Other future directions for research include the development of new synthesis methods for the compound and the study of its effects on different physiological processes.
合成方法
(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone has been synthesized using various methods. One of the most common methods involves the reaction of (3-hydroxyazetidin-1-yl)acetic acid with 1-(3-methoxyphenyl)cyclopentan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with methanesulfonyl chloride to yield the final product.
科学研究应用
(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone has shown potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been studied for its effects on the central nervous system and its potential use as a sedative.
属性
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-14-6-4-5-12(9-14)16(7-2-3-8-16)15(19)17-10-13(18)11-17/h4-6,9,13,18H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJCQFQIBTUBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCC2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)
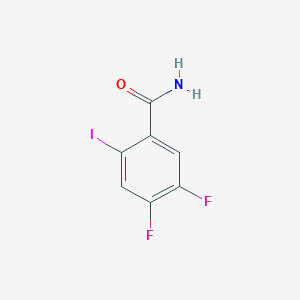
![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
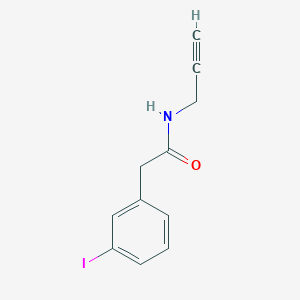
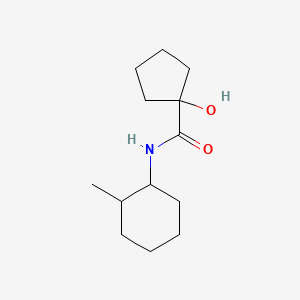
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
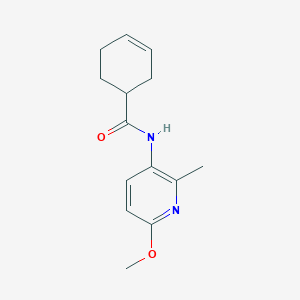
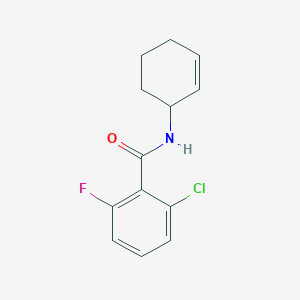

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)
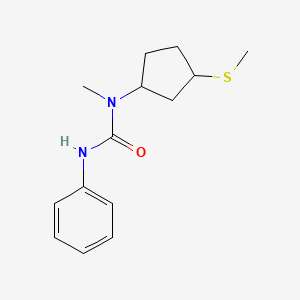
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)